6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 848187-27-9
VCID: VC3851463
InChI: InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16)
SMILES: C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl
Molecular Formula: C10H7ClN4O
Molecular Weight: 234.64 g/mol

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide

CAS No.: 848187-27-9

Cat. No.: VC3851463

Molecular Formula: C10H7ClN4O

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide - 848187-27-9

Specification

CAS No. 848187-27-9
Molecular Formula C10H7ClN4O
Molecular Weight 234.64 g/mol
IUPAC Name 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide
Standard InChI InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16)
Standard InChI Key ZBPVIHJRINAVPO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl
Canonical SMILES C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide belongs to the pyrazinecarboxamide family, with the systematic IUPAC name 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide . Its molecular formula is C10H7ClN4O\text{C}_{10}\text{H}_{7}\text{ClN}_{4}\text{O}, corresponding to a molecular weight of 234.64 g/mol . The structure comprises:

  • A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 6.

  • A carboxamide group (-CONH-) at position 2 of the pyrazine ring, where the amide nitrogen is bonded to a pyridin-2-yl group (a six-membered aromatic heterocycle with one nitrogen atom at position 1) .

Structural Characterization

Key spectral data for this compound, inferred from analogous pyrazinecarboxamides , include:

  • IR Spectroscopy: Peaks at ~3343 cm1^{-1} (N-H stretch), ~1690 cm1^{-1} (C=O stretch), and ~1589 cm1^{-1} (aromatic C=C) .

  • 1H^{1}\text{H}-NMR (400 MHz, DMSO-d6d_6):

    • δ 9.38 (1H, s, pyrazine H3),

    • δ 8.81 (1H, s, pyrazine H5),

    • δ 8.21–7.24 (pyridin-2-yl protons),

    • δ 10.32 (1H, s, NH) .

  • 13C^{13}\text{C}-NMR: Resonances at ~159.2 ppm (C=O), ~147.6–142.2 ppm (pyrazine carbons), and ~135.3–119.8 ppm (pyridin-2-yl carbons) .

Synthesis and Mechanistic Pathways

Synthetic Routes

The synthesis typically follows a two-step protocol :

  • Acyl Chloride Formation:
    Pyrazine-2-carboxylic acid derivatives are treated with thionyl chloride (SOCl2\text{SOCl}_2) in the presence of catalytic N,N\text{N,N}-dimethylformamide (DMF) to generate the corresponding acyl chloride. For example:

    6-Chloropyrazine-2-carboxylic acid+SOCl26-Chloropyrazine-2-carbonyl chloride+HCl+SO2\text{6-Chloropyrazine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{6-Chloropyrazine-2-carbonyl chloride} + \text{HCl} + \text{SO}_2
  • Amide Coupling:
    The acyl chloride reacts with 2-aminopyridine in the presence of a base (e.g., triethylamine, TEA) to yield the target compound:

    6-Chloropyrazine-2-carbonyl chloride+2-aminopyridineTEA6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide+HCl\text{6-Chloropyrazine-2-carbonyl chloride} + \text{2-aminopyridine} \xrightarrow{\text{TEA}} \text{6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide} + \text{HCl}

    Yields for analogous reactions range from 47% to 86% under optimized conditions .

Optimization Strategies

  • Microwave Assistance: Reduces reaction time from hours to minutes while improving yields.

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane, DCM) enhance reactivity .

Physicochemical Properties

Lipophilicity and Solubility

  • LogP: Estimated at 2.76 (ClogP = 3.43) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Polar Surface Area (PSA): 54.88 Ų , suggesting moderate permeability and compatibility with oral bioavailability.

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazinecarboxamides bearing pyridinyl substituents exhibit inhibitory activity against kinases such as c-Met and ALK, with IC50_{50} values in the nanomolar range . The pyridin-2-yl group may facilitate hydrogen bonding with kinase active sites.

Applications in Drug Discovery

Antimicrobial Agents

The compound’s structural motifs align with WHO priority pathogens, particularly drug-resistant tuberculosis strains . Modifications to the pyridin-2-yl group could enhance selectivity and reduce cytotoxicity (e.g., selectivity index >20 observed in HepG2 cells) .

Cancer Therapeutics

Kinase inhibition data support repurposing this scaffold for targeting oncogenic signaling pathways. For instance, derivatives with electron-withdrawing groups (e.g., Cl) improve target binding affinity .

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